5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid

Catalog No.
S3143976
CAS No.
1897771-31-1
M.F
C13H9NO2S
M. Wt
243.28
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic ...

CAS Number

1897771-31-1

Product Name

5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid

IUPAC Name

5-(1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylic acid

Molecular Formula

C13H9NO2S

Molecular Weight

243.28

InChI

InChI=1S/C13H9NO2S/c15-13(16)10-6-5-9(14-10)12-7-8-3-1-2-4-11(8)17-12/h1-7,14H,(H,15,16)

InChI Key

JKORJPYOGIVWCG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=C(N3)C(=O)O

Solubility

not available

Medicinal Chemistry and Drug Discovery

    Scientific Field: Medicinal chemistry

    Summary: 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid derivatives have drawn attention as potential biologically active compounds.

Fluorescent Brighteners

    Scientific Field: Materials science, polymer chemistry

    Summary: 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene acts as an optical brightener, converting UV light into visible light.

5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound characterized by the presence of both a pyrrole ring and a benzo[b]thiophene moiety. Its molecular formula is C13H9NO2SC_{13}H_{9}NO_{2}S and it has a molecular weight of 243.28 g/mol. This compound is recognized for its unique structural features, which endow it with distinct electronic properties and potential biological activities. The compound appears as a solid, typically clear in color, and is classified as corrosive, necessitating careful handling during laboratory use .

The chemical reactivity of 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid primarily involves electrophilic aromatic substitution due to the presence of the electron-rich pyrrole and thiophene rings. Common reactions include:

  • Acylation: The introduction of acyl groups can occur at the nitrogen atom of the pyrrole or at the aromatic positions.
  • Nucleophilic Substitution: The carboxylic acid group can participate in nucleophilic acyl substitution reactions.
  • Decarboxylation: Under certain conditions, the carboxylic acid may undergo decarboxylation, leading to the formation of derivatives that retain the core structure.

These reactions can be exploited to synthesize various derivatives with tailored properties for specific applications in medicinal chemistry and materials science .

Research indicates that 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid exhibits notable biological activities, particularly:

  • Antimicrobial Properties: Its derivatives have shown effectiveness against various bacterial strains, potentially through mechanisms such as enzyme inhibition or membrane disruption.
  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, although further research is needed to elucidate the underlying mechanisms.
  • Anti-inflammatory Effects: Some studies indicate that it may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases .

The synthesis of 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid can be achieved through several methods:

  • Gewald Reaction: This method involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur to form thiophene derivatives, which are then coupled with pyrrole derivatives.
  • Cyclization Reactions: The formation of the pyrrole ring can be accomplished via cyclization reactions involving appropriate precursors such as α-amino acids or β-keto esters under acidic or basic conditions.
  • Functionalization Techniques: Post-synthetic modifications such as acylation or alkylation can further enhance the functionality of the compound.

These synthetic routes are optimized for yield and purity, often employing advanced techniques like chromatography for purification .

5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid has diverse applications across various fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new drugs targeting microbial infections and cancer.
  • Material Science: Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
  • Research Tool: The compound is utilized in academic research to study reaction mechanisms and biological interactions due to its structural complexity .

Studies on interaction mechanisms reveal that 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid interacts with specific molecular targets associated with its biological activity. For instance, its antimicrobial action may involve binding to bacterial enzymes or disrupting cellular membranes. Furthermore, investigations into its anticancer properties suggest it may affect signaling pathways related to cell growth and apoptosis .

Several compounds share structural similarities with 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid. Notable examples include:

Compound NameSimilarityDescription
Benzothiophene0.89Lacks the pyrrole ring but shares thiophene characteristics.
Thiophene-2-carboxylic acid0.75Contains only a thiophene structure without pyrrole.
Pyrrole-2-carboxylic acid0.75Contains only a pyrrole structure without thiophene.
Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate0.67Similar core structure but different substituents.
4-Methoxybenzo[b]thiophene-2-carboxylic acid0.67Features a methoxy group instead of the pyrrole ring.

The uniqueness of 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid lies in its dual-ring structure, combining both thiophene and pyrrole functionalities, which results in distinct electronic and steric properties not found in other similar compounds . This makes it particularly valuable for research and industrial applications where such characteristics are advantageous.

XLogP3

3.3

Dates

Modify: 2023-08-18

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